N-(3-(Morpholino)propyl)naphthalen-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
93762-06-2 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)naphthalen-2-amine |
InChI |
InChI=1S/C17H22N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-7,14,18H,3,8-13H2 |
InChI Key |
ZINOQNYPQHETBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies for N 3 Morpholino Propyl Naphthalen 2 Amine
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic approach to N-(3-(Morpholino)propyl)naphthalen-2-amine (I) reveals two primary building blocks: N-(3-Aminopropyl)morpholine (II) and a naphthalen-2-amine (III) moiety. The key disconnection lies at the C-N bond between the propyl chain and the naphthalene (B1677914) ring.

Figure 1 : Retrosynthetic analysis of this compound.
Synthesis of N-(3-Aminopropyl)morpholine as a Core Intermediate
N-(3-Aminopropyl)morpholine is a crucial intermediate, and its synthesis is well-established. chemicalbook.comchemimpex.com A common and efficient method involves a two-step process starting from morpholine (B109124) and acrylonitrile (B1666552). google.com
First, a Michael addition of morpholine to acrylonitrile is carried out, typically under basic conditions, to yield 3-morpholinopropionitrile. vulcanchem.com The subsequent step involves the reduction of the nitrile group to a primary amine, affording N-(3-Aminopropyl)morpholine. google.com
A typical procedure for the synthesis of 3-morpholinopropionitrile involves reacting morpholine with acrylonitrile. For instance, dropwise addition of acrylonitrile to morpholine with controlled temperature (around 45°C) can yield the desired product. google.com
For the reduction of 3-morpholinopropionitrile, various reducing agents and conditions can be employed. One documented method utilizes sodium borohydride (B1222165) in the presence of anhydrous nickel(II) chloride in tert-butanol (B103910) at 70°C for 8 hours. chemicalbook.com Another approach involves catalytic hydrogenation using catalysts like Raney nickel or cobalt, often in the presence of a solvent such as ammonia-saturated methanol, under pressure (3-4 MPa) and elevated temperatures (130-150°C). google.comvulcanchem.comgoogle.com
Table 1: Synthesis of N-(3-Aminopropyl)morpholine
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Morpholine, Acrylonitrile | K2CO3, 45°C, 5 h | 3-Morpholinopropionitrile | 85-90 | vulcanchem.com |
| 2 | 3-Morpholinopropionitrile | NaBH4, NiCl2, t-butanol, 70°C, 8 h | N-(3-Aminopropyl)morpholine | Not specified | chemicalbook.com |
| 2 | 3-Morpholinopropionitrile | H2 (3-4 MPa), Raney Ni, 130-150°C, 3-5 h | N-(3-Aminopropyl)morpholine | Not specified | vulcanchem.com |
Preparation of the Naphthalene Amine Component (e.g., Naphthalen-2-amine)
Naphthalen-2-amine, also known as 2-naphthylamine (B18577), is the second key precursor. A classical method for its preparation is the Bucherer reaction, which involves heating 2-naphthol (B1666908) with an aqueous solution of ammonia (B1221849) and an alkali metal bisulfite or sulfite (B76179). prepchem.com For example, heating 2-naphthol with ammonium (B1175870) sulfite and ammonia in an autoclave at 150°C yields 2-naphthylamine. prepchem.com
Another route involves heating 2-naphthol with ammonium zinc chloride at 200-210°C. wikipedia.org Alternatively, the acetyl derivative of 2-naphthylamine can be obtained by heating 2-naphthol with ammonium acetate (B1210297) at 270-280°C. wikipedia.org A different synthetic strategy involves the amination of sodium 2-naphthalenesulfonate with sodium amide in liquid ammonia at 120°C, which has been reported to produce 2-naphthylamine with a yield of 85.7%. prepchem.com
A multi-step synthesis starting from 2-acetonaphthone has also been described. google.com This involves the formation of 2-acetonaphthone oxime, followed by a Beckmann rearrangement to yield 2-acetylaminonaphthalene, and subsequent deacetylation to give 2-naphthylamine. google.com
Direct Synthesis Routes to this compound
With the key precursors in hand, the final assembly of this compound can be achieved through several direct synthetic methods.
Nucleophilic Substitution and Reductive Amination Approaches
Nucleophilic Substitution: One straightforward approach is the nucleophilic substitution reaction between naphthalen-2-amine and a suitable 3-morpholinopropyl halide, such as 3-chloropropylmorpholine. This reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures (e.g., 80°C). vulcanchem.com However, this method may be prone to elimination side reactions. vulcanchem.com
Reductive Amination: Reductive amination offers a versatile and often higher-yielding alternative. masterorganicchemistry.com This can be performed in a one-pot fashion by reacting naphthalen-2-amine with 3-morpholinopropanal, followed by in-situ reduction of the resulting Schiff base or imine intermediate. vulcanchem.com Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comchemrxiv.org
A more direct reductive amination involves the reaction of naphthalen-2-amine with 3-morpholinopropionitrile under reductive conditions. For instance, hydrogenation in the presence of a Raney nickel or palladium-on-carbon catalyst at high pressure (3–4 MPa H₂) and temperature (130–150°C) can directly yield the target compound. vulcanchem.com
Table 2: Direct Synthesis of this compound
| Method | Reactants | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Naphthalen-2-amine, 3-Chloropropylmorpholine | DMF, 80°C | Not specified | vulcanchem.com |
| Reductive Amination (via aldehyde) | Naphthalen-2-amine, 3-Morpholinopropanal | NaBH4 (or other hydrides), Anhydrous conditions | Not specified | vulcanchem.com |
Optimized Reaction Conditions and Catalyst Systems
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions and the choice of catalyst.
For the reductive amination of 3-morpholinopropionitrile with naphthalen-2-amine , careful control of hydrogen pressure and catalyst loading is crucial to minimize side reactions such as over-reduction to primary amines or dimerization. vulcanchem.com Raney nickel and palladium on carbon are effective catalysts for this transformation. vulcanchem.com
In reductive aminations involving an aldehyde intermediate , the choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing the reduction of the starting aldehyde. masterorganicchemistry.com Sodium triacetoxyborohydride is another effective and less toxic alternative to NaBH3CN. masterorganicchemistry.comorganic-chemistry.org The use of 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to accelerate reductive amination reactions with sodium borohydride, often eliminating the need for a catalyst. organic-chemistry.org
For nucleophilic substitution reactions , the choice of base and solvent is important to promote the desired substitution over elimination. A non-nucleophilic base may be employed to deprotonate the amine without competing in the substitution reaction.
Advanced Chemical Derivatization and Scaffold Modification
The this compound scaffold presents several opportunities for chemical derivatization and modification to explore structure-activity relationships for various applications.
The naphthalene ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, and alkyl groups. The positions of substitution will be directed by the activating effect of the amino group.
The morpholine ring can also be a site for modification. While the tertiary amine within the morpholine ring is generally unreactive towards simple alkylation, modifications can be envisioned starting from substituted morpholine precursors. For instance, using a substituted morpholine in the initial synthesis of N-(3-aminopropyl)morpholine would lead to a derivatized final product. researchgate.netchemrxiv.orgnih.gov
The secondary amine linking the propyl chain and the naphthalene ring is a key site for derivatization. It can be acylated to form amides, sulfonylated to form sulfonamides, or further alkylated to generate tertiary amines.
Scaffold hopping is another advanced strategy where the naphthalene or morpholine ring systems are replaced with other heterocyclic or carbocyclic structures to explore different chemical spaces while potentially retaining or improving the desired properties of the parent molecule. nih.gov For example, the naphthalene moiety could be replaced with other aromatic systems like quinoline, or the morpholine ring could be substituted with piperidine (B6355638) or piperazine (B1678402). chemrxiv.orgbohrium.com
Table 3: Potential Derivatization Sites on this compound
| Site of Derivatization | Potential Reactions | Resulting Functional Group |
|---|---|---|
| Naphthalene Ring | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts) | Substituted Naphthalene Ring |
| Secondary Amine | Acylation, Sulfonylation, Reductive Amination | Amide, Sulfonamide, Tertiary Amine |
Functionalization of the Naphthalene Ring System
The naphthalene core of this compound is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution and modern cross-coupling methodologies. These approaches allow for the introduction of a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.
Electrophilic aromatic substitution on naphthalen-2-amine derivatives is guided by the directing effects of the amino group and the inherent reactivity of the naphthalene ring. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org In the case of the 2-amino substituent, the C1 and C3 positions are activated. The regioselectivity of these reactions can be influenced by the reaction conditions, such as temperature and the choice of solvent. For instance, sulfonation of naphthalene can yield different isomers based on the reaction temperature. youtube.com
A more precise and versatile method for functionalizing the naphthalene ring involves the use of palladium-catalyzed cross-coupling reactions. nih.gov This strategy typically begins with the synthesis of a halogenated precursor, such as a bromo-naphthalen-2-amine derivative. This intermediate can then undergo a variety of coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a diverse array of functional groups. The Buchwald-Hartwig amination, in particular, is a powerful tool for forming carbon-nitrogen bonds. banglajol.inforsc.org
Table 1: Proposed Strategies for Naphthalene Ring Functionalization
| Reaction Type | Reagents and Conditions | Potential Products |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | Bromo-N-(3-(morpholino)propyl)naphthalen-2-amine derivatives |
| Nitration | HNO₃, H₂SO₄ | Nitro-N-(3-(morpholino)propyl)naphthalen-2-amine derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl-substituted this compound |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted this compound |
Structural Diversification of the Morpholine Moiety
The morpholine ring is a common motif in medicinal chemistry, valued for its favorable physicochemical properties. banglajol.info Its structural diversification can lead to derivatives with altered solubility, polarity, and biological activity.
One approach to modifying the morpholine moiety is through the synthesis of substituted morpholines prior to their coupling with the naphthalen-2-amine fragment. A variety of methods exist for the diastereoselective synthesis of substituted morpholines. acs.orgacs.orgnih.govnih.govthieme-connect.com For example, iron(III)-catalyzed diastereoselective synthesis can produce 2,6- and 3,5-disubstituted morpholines. thieme-connect.com Furthermore, photocatalytic methods have been developed for the diastereoselective annulation to form substituted 2-aryl morpholines. nih.gov
The synthesis of chiral morpholine derivatives is of particular interest for the development of enantiomerically pure compounds. banglajol.info This can be achieved through various strategies, including the use of chiral starting materials or asymmetric catalysis. For instance, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can yield chiral morpholines. banglajol.info Asymmetric hydrogenation of unsaturated morpholines using rhodium catalysts has also been shown to produce 2-substituted chiral morpholines with high enantioselectivity. Current time information in Pasuruan, ID.
Table 2: Examples of Chiral Morpholine Synthesis Strategies
| Method | Key Features | Resulting Chirality |
| Electrophile-induced cyclization | Utilizes optically pure N-allyl-β-aminoalcohols and Br₂. | (2R, 5S) or (2S, 5R) diastereomers. banglajol.info |
| Asymmetric Hydrogenation | Employs a bisphosphine-rhodium catalyst on unsaturated morpholines. | High enantioselectivity (up to 99% ee) for 2-substituted morpholines. Current time information in Pasuruan, ID. |
| Chiral Pool Synthesis | Starts with commercially available chiral precursors like (R)-glycidyl benzyl (B1604629) ether. | Induces chirality in the final morpholine ring. nih.gov |
Linker Region Elaboration and Chiral Induction Strategies
The N-(3-propyl) linker connecting the naphthalene and morpholine moieties offers opportunities for modification to alter the flexibility, length, and stereochemistry of the molecule.
Homologation of the propyl chain can be achieved by starting with different amino alcohols in the initial synthesis. For example, using 4-aminobutanol or 5-aminopentanol instead of 3-aminopropanol in a synthetic route would yield derivatives with longer linkers. The introduction of substituents along the propyl chain can also influence the conformational properties of the molecule.
Introducing chirality into the linker itself is a key strategy for developing stereochemically defined compounds. This can be accomplished by using chiral building blocks during the synthesis. For instance, starting with a chiral 3-aminopropanol derivative would lead to an enantiomerically enriched final product. Chiral amines are widely used in asymmetric synthesis and can serve as valuable starting materials. sigmaaldrich.com
Furthermore, the linker can be modified to incorporate other functional groups. For example, a hydroxyl group could be introduced to provide a handle for further conjugation or to alter the polarity of the molecule. The design of linkers with specific properties, such as pH-sensitivity, is an active area of research in drug delivery. nih.gov
Advanced Spectroscopic and Analytical Characterization of N 3 Morpholino Propyl Naphthalen 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise chemical structure of N-(3-(Morpholino)propyl)naphthalen-2-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the naphthalene (B1677914), propyl, and morpholine (B109124) moieties.
Naphthalene Protons: The seven protons on the naphthalene ring typically appear as a complex series of multiplets in the downfield aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the secondary amine group.
Propyl Chain Protons: The three methylene (B1212753) groups of the propyl chain (-NH-CH₂ -CH₂ -CH₂ -N-) are expected to appear as multiplets in the aliphatic region. The methylene group adjacent to the naphthalene amine nitrogen (N-CH₂) would likely resonate around δ 3.2-3.4 ppm. The central methylene group (-CH₂-CH₂ -CH₂-) would appear further upfield, typically around δ 1.8-2.0 ppm, and the methylene group adjacent to the morpholine nitrogen (-CH₂-CH₂ -N) would be found around δ 2.4-2.6 ppm.
Morpholine Protons: The morpholine ring contains two distinct types of methylene protons. The four protons adjacent to the oxygen atom (O-CH₂) typically resonate as a triplet around δ 3.7 ppm. chemicalbook.com The four protons adjacent to the nitrogen atom (N-CH₂) are expected to appear as a triplet near δ 2.4-2.5 ppm, potentially overlapping with signals from the propyl chain. chemicalbook.com
Amine Proton: The secondary amine proton (NH) signal can be broad and its chemical shift is variable, often appearing between δ 4.0 and 5.0 ppm, depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene-H | 7.0 - 8.5 | Multiplet |
| NH-CH₂ - | 3.2 - 3.4 | Triplet |
| -CH₂-CH₂ -CH₂- | 1.8 - 2.0 | Multiplet |
| -CH₂ -N(Morpholine) | 2.4 - 2.6 | Triplet |
| Morpholine N-CH₂ - | 2.4 - 2.5 | Triplet |
| Morpholine O-CH₂ - | ~3.7 | Triplet |
| NH | 4.0 - 5.0 | Broad Singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton.
Naphthalene Carbons: The ten carbon atoms of the naphthalene ring will produce signals in the aromatic region (δ 110-150 ppm). The carbon atom directly attached to the amine nitrogen (C2) will be shifted downfield due to the nitrogen's electronegativity.
Propyl Chain Carbons: The three aliphatic carbons of the propyl linker will appear in the upfield region of the spectrum. The carbons adjacent to the nitrogens (NH-C H₂ and C H₂-N) are expected around δ 40-50 ppm, while the central carbon (-CH₂-C H₂-CH₂-) would be found at a higher field, around δ 25-30 ppm.
Morpholine Carbons: The two distinct pairs of carbon atoms in the morpholine ring will give rise to two signals. The carbons adjacent to the oxygen (O-C H₂) typically appear around δ 67 ppm, while the carbons adjacent to the nitrogen (N-C H₂) are found further upfield, around δ 54 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Naphthalene-C | 110 - 150 |
| NH-C H₂- | 40 - 45 |
| -CH₂-C H₂-CH₂- | 25 - 30 |
| -C H₂-N(Morpholine) | 55 - 60 |
| Morpholine N-C H₂- | ~54 |
| Morpholine O-C H₂- | ~67 |
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between the adjacent methylene protons of the propyl chain, confirming their sequence. It would also reveal coupling between adjacent protons within the naphthalene ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. youtube.com It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~67 ppm, confirming their assignment to the O-CH₂ groups of the morpholine ring. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is crucial for connecting the different structural fragments. For example, an HMBC experiment would show a correlation from the NH proton to the carbons of the propyl chain and the naphthalene ring, and from the propyl protons to the morpholine carbons, thus confirming the entire molecular assembly. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₁₇H₂₂N₂O and a calculated molecular weight of approximately 270.37 g/mol . vulcanchem.com
In an MS experiment, the molecule is ionized to form a molecular ion [M]⁺. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 270. The fragmentation pattern provides a fingerprint of the molecule. Key expected fragments would arise from the cleavage at various points along the propyl chain:
A prominent fragment is often the one resulting from cleavage alpha to the morpholine nitrogen, leading to the formation of a stable morpholinomethyl cation at m/z 100.
Cleavage can also occur along the propyl chain, leading to other characteristic fragments.
Fragmentation of the naphthalene ring itself is also possible.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2800 - 3000 |
| Aromatic C=C | C=C Stretch | 1500 - 1600 |
| Aliphatic Amine | C-N Stretch | 1020 - 1220 docbrown.info |
| Ether (Morpholine) | C-O-C Stretch | 1070 - 1150 |
The presence of a broad absorption band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching of the secondary amine. docbrown.infodocbrown.info Sharp peaks just above and below 3000 cm⁻¹ correspond to aromatic and aliphatic C-H stretching, respectively. The fingerprint region (below 1500 cm⁻¹) would contain complex absorptions, including the characteristic C-O-C stretch of the morpholine ether group and the C-N stretching vibrations.
X-ray Crystallography for Solid-State Structure Determination
The analysis would reveal the planarity of the naphthalene system and the conformation of the flexible propyl chain and the morpholine ring (which typically adopts a chair conformation). mdpi.com Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the secondary amine proton and the morpholine nitrogen or oxygen, which dictate how the molecules pack together in the crystal lattice. mdpi.com While specific crystallographic data for the title compound is not widely published, analysis of related structures suggests these are the key structural features that would be determined. bohrium.commdpi.com
Chromatographic Methods for Purity Assessment, Separation, and Quantification
Chromatographic methods are central to the analytical workflow for this compound, providing the necessary resolution and sensitivity to distinguish the main component from its impurities and degradation products. The choice of method depends on the specific analytical goal, such as routine purity testing, rapid screening, or the detailed characterization of complex samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its chemical nature.
Research Findings:
A common and effective approach for the analysis of this compound involves using a reversed-phase column with a simple mobile phase composition. sielc.com A specialized reverse-phase column with low silanol (B1196071) activity, such as the Newcrom R1, has been shown to be effective. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure good peak shape and retention. sielc.com For applications requiring mass spectrometric (MS) detection, the non-volatile phosphoric acid can be substituted with a volatile acid such as formic acid. sielc.com
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The morpholino and naphthyl moieties of the molecule contribute to its retention on a non-polar stationary phase. The elution is then controlled by the proportion of the organic solvent in the mobile phase.
Below is a table representing a typical set of HPLC conditions for the analysis of this compound.
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value | Reference |
|---|---|---|
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid | sielc.com |
| Gradient | Isocratic (e.g., 60:40:0.1 v/v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30 °C | rdd.edu.iq |
| Injection Volume | 10 µL | lcms.cz |
| Detection | UV at 254 nm | rdd.edu.iq |
| Retention Time | ~ 5-10 min (estimated) | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. This is achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
Research Findings:
The HPLC methods developed for this compound are generally scalable to UHPLC. sielc.com By employing columns with smaller particle sizes (e.g., 3 µm or less), the analysis time can be significantly reduced without compromising separation efficiency. sielc.com UHPLC is particularly advantageous for high-throughput screening and for the analysis of complex samples containing multiple derivatives or impurities.
For the quantitative analysis of related compounds in complex biological matrices, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has proven to be a robust and highly sensitive technique. nih.govnih.gov This approach combines the superior separation power of UHPLC with the high selectivity and sensitivity of mass spectrometric detection, allowing for the accurate quantification of analytes at very low concentrations. nih.govnih.gov While a specific UHPLC-MS/MS method for this compound is not detailed in the available literature, a general methodology can be inferred from validated methods for similar analytes. nih.govmdpi.com
The following table outlines typical parameters for a UHPLC method suitable for the analysis of this compound.
Table 2: Representative UHPLC Parameters for the Analysis of this compound
| Parameter | Value | Reference |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | nih.govnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | sielc.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | sielc.com |
| Gradient | Linear gradient (e.g., 5% to 95% B in 5 min) | mdpi.com |
| Flow Rate | 0.4 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Injection Volume | 2 µL | nih.gov |
| Detection | UV-PDA (220-400 nm) or MS/MS | lcms.cznih.gov |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For amines, which can be polar and prone to peak tailing on standard GC columns, derivatization is often a necessary step to improve their chromatographic behavior by increasing volatility and reducing polarity.
Research Findings:
Direct GC analysis of this compound is challenging due to its relatively high molecular weight and the presence of the secondary amine group, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is a common strategy employed for the GC analysis of amines. For the morpholine moiety, derivatization with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine has been successfully used for GC-MS analysis. scioninstruments.com For aromatic amines, derivatization with reagents like heptafluorobutyric anhydride (B1165640) can yield derivatives suitable for GC-MS analysis. chromatographyonline.com
A Flame Ionization Detector (FID) is a common choice for GC analysis of organic compounds, offering high sensitivity and a wide linear range. scioninstruments.comyoutube.com When coupled with a mass spectrometer (GC-MS), it provides not only quantification but also structural information for peak identification.
Given the need for derivatization, a typical GC method would involve a sample preparation step prior to injection. The following table provides a hypothetical set of GC conditions for the analysis of a derivatized form of this compound.
Table 3: Representative GC Parameters for the Analysis of Derivatized this compound
| Parameter | Value | Reference |
|---|---|---|
| Derivatization Agent | Heptafluorobutyric anhydride (for the amine group) | chromatographyonline.com |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | scioninstruments.com |
| Carrier Gas | Helium | youtube.com |
| Inlet Temperature | 250 °C | scioninstruments.com |
| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 300 °C (hold 5 min) | chromatographyonline.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | scioninstruments.comyoutube.com |
| Detector Temperature | 320 °C (FID) | scioninstruments.com |
Computational Chemistry and Molecular Modeling Investigations of N 3 Morpholino Propyl Naphthalen 2 Amine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate electronic structure, reactivity, and other key molecular characteristics that govern its behavior and interactions.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for the quantum chemical investigation of molecular systems, offering a favorable balance between computational cost and accuracy. For a molecule like N-(3-(Morpholino)propyl)naphthalen-2-amine, DFT calculations are instrumental in determining its most stable three-dimensional conformation through geometrical optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface.
Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. For this compound, the naphthalene (B1677914) moiety is expected to be the primary location of the HOMO, while the LUMO may be distributed across the aromatic system.
A representative table of electronic properties that would be obtained from a DFT calculation is shown below.
| Electronic Property | Representative Value (a.u.) |
| Energy of HOMO | -0.20 to -0.25 |
| Energy of LUMO | -0.05 to -0.10 |
| HOMO-LUMO Gap | 0.15 to 0.20 |
Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area (TPSA), LogP, Rotatable Bonds)
Molecular descriptors are numerical values that encode information about a molecule's structure and physicochemical properties. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, several key descriptors can be computationally predicted.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is therefore a valuable parameter in drug design. It is calculated by summing the surface contributions of polar atoms. The LogP value, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity, which influences its solubility and absorption. The number of rotatable bonds is a simple yet effective measure of molecular flexibility.
Based on publicly available data and computational predictions, the following molecular descriptors for this compound have been determined:
| Molecular Descriptor | Predicted Value |
| Topological Polar Surface Area (TPSA) | 28.1 Ų |
| LogP | 3.6 |
| Number of Rotatable Bonds | 5 |
Conformational Analysis and Potential Energy Surface Mapping
The presence of five rotatable bonds in this compound imparts significant conformational flexibility. The propyl chain connecting the naphthalene and morpholine (B109124) rings can adopt numerous spatial arrangements, each with a corresponding energy level. Conformational analysis aims to identify the low-energy conformers, as these are the most likely to be populated at room temperature and to be biologically active.
A systematic conformational search or a more sophisticated potential energy surface (PES) mapping would be required to explore the conformational landscape of this molecule. Such studies would reveal the relative energies of different conformers and the energy barriers to rotation around the single bonds. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
Molecular Dynamics Simulations for Characterizing Dynamic Behavior and Ligand Flexibility
While conformational analysis provides a static picture of low-energy shapes, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For this compound, an MD simulation would reveal how the flexible side chain moves and folds in a simulated environment, such as in a solvent like water. This would provide insights into the range of conformations accessible to the molecule under physiological conditions and the timescales of transitions between them. Characterizing the dynamic behavior and ligand flexibility is crucial for a comprehensive understanding of its potential interactions with other molecules. Studies on other naphthalene derivatives have successfully used MD simulations to understand their behavior in different environments. researchgate.net
Ligand-Target Interaction Profiling using Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
For this compound, molecular docking studies could be employed to screen for potential biological targets. Given the structural similarities to known pharmacologically active compounds, potential targets could include receptors, enzymes, or ion channels. The docking process involves placing the ligand in various positions and orientations within the binding site of the target protein and scoring each pose based on a scoring function that estimates the binding affinity.
The results of a docking study would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the morpholine oxygen and the secondary amine nitrogen could act as hydrogen bond acceptors and donors, respectively, while the naphthalene ring could engage in pi-pi stacking with aromatic amino acid residues in the binding site. Such studies have been effectively used to understand the binding modes of other naphthalene-containing compounds. sigmaaldrich.com
Structure Activity Relationship Sar Studies and Mechanistic Investigations in Vitro of N 3 Morpholino Propyl Naphthalen 2 Amine Analogues
Impact of Naphthalene (B1677914) Ring Substitutions on In Vitro Biological Activities
The naphthalene moiety is a common scaffold in bioactive compounds, recognized for its role in various biological activities, including anti-inflammatory, antibacterial, antioxidant, and antifungal properties. nih.gov In the context of drug design, the naphthalene ring can serve as a surrogate for a benzene (B151609) ring to enhance chemical and metabolic stability while preserving pharmacological effects. nih.gov
Systematic studies on the substitution patterns of the naphthalene ring in N-(3-(morpholino)propyl)naphthalen-2-amine analogues are crucial for optimizing their biological profiles. The introduction of substituents can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. For instance, in other classes of naphthalene derivatives, such as naphthyridines, the presence and position of substituents on the naphthyl ring have been shown to be critical for their cytotoxic effects against various cancer cell lines. nih.gov Specifically, compounds bearing a C-2 naphthyl ring demonstrated increased potency. nih.gov
Furthermore, the distortion of the naphthalene ring due to bulky substituents at peri-positions (1 and 8) can lead to non-electronic activation of the framework, although this may not always translate to increased reactivity in certain chemical reactions. nih.gov The electronic effects of substituents, such as nitro groups, on the basicity of naphthylamines have also been well-documented, which can in turn affect their binding to biological targets. rsc.org While direct SAR studies on substitutions of the naphthalene ring for this compound are not extensively reported in publicly available literature, the principles derived from related naphthalene-containing compounds suggest that modifications at this position are a key strategy for modulating activity.
Role of the Morpholine (B109124) Ring and its Substitutions in Modulating In Vitro Biological Responses
The morpholine ring is considered a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. nih.govresearchgate.net Its inclusion can improve physicochemical characteristics, such as aqueous solubility, and pharmacokinetic profiles. nih.govnih.gov The nitrogen atom of the morpholine ring is weakly basic, which, along with the oxygen atom, allows for hydrophilic and lipophilic interactions that can be crucial for target engagement and crossing biological membranes. nih.gov
In various classes of compounds, the morpholine moiety is integral to the pharmacophore, directly participating in binding to enzyme active sites or conferring selective affinity for receptors. nih.gov For instance, aryl-morpholines are known to interact with the PI3K kinase family. nih.gov SAR studies on other morpholine-containing compounds have shown that substitutions on the morpholine ring can significantly impact biological activity. For example, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain contexts. e3s-conferences.org
While specific studies detailing substitutions on the morpholine ring of this compound are limited, the established importance of this heterocycle in drug design strongly suggests that modifications at this site would modulate the in vitro biological responses of its analogues. The ability of the morpholine ring to be easily synthesized and modified makes it an attractive target for generating chemical diversity. nih.gov
Influence of Linker Length and Branching on In Vitro Efficacy and Selectivity
The propyl linker connecting the naphthalene and morpholine moieties plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. The length and flexibility of this linker can dictate the molecule's ability to adopt an optimal conformation for binding to its biological target.
In analogous systems, such as certain sigma receptor ligands, the length of the linker between a pyridine (B92270) ring and a benzylpiperidine moiety was found to be crucial for binding affinity. nih.gov Specifically, increasing the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in increased affinity for the human σ1 receptor. nih.gov This highlights the importance of the linker in positioning the terminal aromatic group within the receptor's binding pocket.
Elucidation of Molecular Mechanisms of Action through In Vitro Cell-Based and Biochemical Assays
Determining the molecular mechanisms underlying the biological activity of this compound analogues is essential for their development as therapeutic agents. In vitro assays provide a powerful platform for this purpose.
Receptor Binding and Allosteric Modulation Studies
The structural components of this compound suggest potential interactions with various receptors. For instance, phenethylamine (B48288) and tryptamine (B22526) derivatives, which share structural similarities, have been studied for their affinity towards the 5-hydroxytryptamine type 2A (5-HT2A) receptor. biomolther.org SAR studies of these compounds revealed that substitutions on the phenyl ring and N-alkylation significantly impact binding affinity. biomolther.org
Furthermore, morpholine-containing compounds have been investigated as modulators of sigma receptors. In a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, several compounds displayed high affinity for both σ1 and σ2 receptors. nih.gov Molecular modeling of the most active ligands indicated key hydrogen bonding and π-alkyl interactions within the receptor binding site. nih.gov Although direct receptor binding data for this compound is not available, these studies provide a framework for how its analogues could be evaluated for receptor interactions.
Enzyme Inhibition Profiling (e.g., Decaprenylphosphoryl-β-D-ribose oxidase DprE1, EGFR)
The potential for this compound analogues to act as enzyme inhibitors is another important area of investigation. For example, various naphthalene derivatives have been reported as potent inhibitors of enzymes like topoisomerases and protein-tyrosine phosphatases. nih.gov Similarly, morpholine-containing molecules have been identified as inhibitors of kinases such as PI3K and mTOR. researchgate.nete3s-conferences.org
In the context of specific enzymes, benzopentathiepin analogues, which also contain a substituted aromatic amine, have been evaluated as inhibitors of the striatal-enriched protein tyrosine phosphatase (STEP), an enzyme implicated in neurodegenerative diseases. nih.gov While no direct evidence links this compound to the inhibition of DprE1 or EGFR, the known inhibitory activities of its constituent scaffolds against a range of enzymes warrant such investigations.
In Vitro Cell Cytotoxicity and Antiproliferative Activity Assessment
The cytotoxic and antiproliferative effects of compounds related to this compound have been demonstrated in various cancer cell lines. Naphthyridine derivatives, for example, have shown cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cells. nih.gov The IC50 values for some of these compounds were in the micromolar to sub-micromolar range. nih.gov
Similarly, naphthalene-substituted triazole spirodienones exhibited remarkable in vitro cytotoxic activity against breast cancer cell lines, with IC50 values as low as 0.03 µM for the most potent compound against MDA-MB-231 cells. nih.gov Quinoxaline derivatives containing a propyl linker and various N-alkyl substituents have also been tested for their antiproliferative activity against a panel of cancer cell lines, with some compounds showing significant inhibitory action. mdpi.comnih.gov
The tables below summarize the cytotoxic activities of some related compound classes, illustrating the potential for this compound analogues to exhibit antiproliferative effects.
Table 1: Cytotoxicity of Naphthyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 14 | HeLa | 2.6 |
| HL-60 | Not Reported | |
| PC-3 | Not Reported | |
| 15 | HeLa | 2.3 |
| HL-60 | Not Reported | |
| PC-3 | Not Reported | |
| 16 | HeLa | 0.71 |
| HL-60 | 0.1 | |
| PC-3 | 5.1 | |
| Data from nih.gov |
Table 2: Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones
| Compound | MDA-MB-231 (IC50 µM) | Hela (IC50 µM) | A549 (IC50 µM) |
| 6a | 0.03 | 0.07 | 0.08 |
| Data from nih.gov |
Table 3: Cytotoxicity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides
| Compound | MCF-7 (IC50 µM) | HCT-116 (IC50 µM) | Hela (IC50 µM) | PC-3 (IC50 µM) |
| 6k | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |
| Data from mdpi.com |
Efflux Pump Modulation and Antibiotic Adjuvant Properties
The rise of multidrug resistance (MDR) in bacteria, particularly Gram-negative species, has rendered many conventional antibiotics ineffective. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which are membrane proteins that actively expel a wide range of antibiotics from the bacterial cell. The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. These EPIs can act as adjuvants, substances that, when co-administered with an antibiotic, enhance its activity.
Research into compounds structurally related to this compound has shed light on the potential of the naphthalene scaffold in the design of EPIs. Studies on naphthyl isosteres have shown that these molecules can function as both EPIs and substrates of the AcrAB-TolC efflux pump in Escherichia coli. nih.gov Interestingly, these compounds demonstrated the ability to potentiate the antibacterial activity of novobiocin (B609625), but not erythromycin (B1671065), suggesting a degree of specificity in their adjuvant properties. nih.gov
Further investigations into 2-naphthamide (B1196476) derivatives have identified compounds capable of reversing antibiotic resistance in phenotypes overexpressing the AcrB efflux pump. While many of these derivatives were found to be substrates for the pump, certain analogues demonstrated significant synergistic effects with antibiotics like erythromycin and chloramphenicol. researchgate.net For example, one derivative, 4-(isopentyloxy)-2-naphthamide, was able to reduce the minimum inhibitory concentrations (MICs) of these antibiotics to levels observed in drug-sensitive strains lacking the efflux pump. researchgate.net This effect was specific to AcrB substrates, as no change in the MIC of the non-substrate rifampicin (B610482) was observed. researchgate.net
Below is a table summarizing the efflux pump inhibitory activity of representative naphthalene-based compounds from various studies.
| Compound Class | Representative Compound/Analogue | Target Pump/Organism | Key Findings |
| Naphthyl Isosteres | Analogues of NSC-33353 | AcrAB-TolC in E. coli | Potentiated novobiocin activity; acted as both inhibitors and substrates. nih.gov |
| 2-Naphthamide Derivatives | 4-(isopentyloxy)-2-naphthamide | AcrB in E. coli | Reversed resistance to erythromycin and chloramphenicol. researchgate.net |
| Arylpiperazines | 1-(1-naphtylmethyl)-piperazine (NMP) | RND pumps in P. aeruginosa | Potent inhibitor, boosting the activity of levofloxacin. |
Modulation of Physicochemical Properties (e.g., aqueous solubility, metabolic stability, permeability) through SAR for Enhanced In Vitro Performance
For compounds like this compound and its analogues, modifications to the molecular structure can have a profound impact on these physicochemical parameters. The naphthalene core is lipophilic, which can contribute to poor aqueous solubility but may enhance membrane permeability. The morpholino group and the propyl linker introduce polarity and flexibility, which can influence solubility and interactions with metabolic enzymes.
Aqueous Solubility: Poor aqueous solubility can hinder compound handling in in vitro assays and limit bioavailability in later stages of drug development. SAR studies on related heterocyclic compounds have shown that the introduction of polar groups or ionizable centers can significantly improve solubility. For instance, in a series of majusculamide D analogues, the attachment of amino acids to the core structure led to a marked increase in water solubility. nih.gov Similarly, for naphthalene derivatives, strategic placement of polar functional groups or the use of salification strategies with the amine function could be explored to enhance aqueous solubility.
Metabolic Stability: The metabolic stability of a compound determines its half-life in in vitro systems, such as liver microsome assays. High metabolic instability can lead to rapid clearance and reduced efficacy. The naphthalene moiety is susceptible to oxidative metabolism by cytochrome P450 enzymes. SAR studies often focus on blocking these metabolic "soft spots." For example, the introduction of a fluorine atom at a position prone to metabolic attack can significantly enhance metabolic stability due to the strength of the carbon-fluorine bond. nih.gov In the context of this compound, modifications to the naphthalene ring system or the N-alkyl side chain could be investigated to improve metabolic stability.
Permeability: The ability of a compound to permeate bacterial cell membranes is essential for its antibacterial or adjuvant activity. While a certain degree of lipophilicity is required for membrane traversal, excessive lipophilicity can lead to non-specific binding and poor solubility. The balance between lipophilicity and hydrophilicity, often referred to as the "amphiphilic moment," is critical. The morpholino group in the title compound imparts a degree of polarity that needs to be balanced with the lipophilic naphthalene core to achieve optimal permeability.
The table below illustrates how structural modifications in related compound series have been used to modulate key physicochemical properties.
| Property | Structural Modification Strategy | Example from Related Analogues | Outcome |
| Aqueous Solubility | Introduction of polar functional groups (e.g., amino acids) | Conjugation of amino acids to a complex natural product core. nih.gov | Significantly improved water solubility. nih.gov |
| Metabolic Stability | Blocking metabolic "soft spots" with bioisosteres (e.g., fluorine) | Replacement of a metabolically labile acetate (B1210297) group with a more stable functional group. nih.gov | Increased compound half-life in mouse plasma. nih.gov |
| Permeability | Balancing lipophilicity and hydrophilicity | Introduction of a piperazine (B1678402) ring in 1,8-naphthyridine (B1210474) derivatives. | Found to be essential for strong antiprotozoal activity, suggesting an impact on cell penetration. |
By systematically exploring the SAR of this compound analogues, it is possible to identify derivatives with an optimized profile of efflux pump inhibitory activity and favorable physicochemical properties, thereby enhancing their potential as effective antibiotic adjuvants.
Potential Applications of N 3 Morpholino Propyl Naphthalen 2 Amine in Chemical Biology Research
Development as Chemical Probes for Investigating Biological Pathways
The naphthalene (B1677914) moiety is a well-known fluorophore, and its derivatives are extensively used as fluorescent probes to study biological systems. researchgate.netnih.gov The fluorescence properties of naphthalene derivatives, such as quantum yield and photostability, make them suitable for imaging and sensing applications. researchgate.netnih.gov The electronic and fluorescence spectral properties of several naphthalene derivatives have been shown to be sensitive to their microenvironment, a characteristic that is highly valuable for a chemical probe.
N-(3-(Morpholino)propyl)naphthalen-2-amine, possessing the naphthalen-2-amine core, is expected to exhibit intrinsic fluorescence. The substitution at the 2-position of the naphthalene ring can influence its photophysical properties. For instance, studies on 1-aminonaphthalene have detailed its electronic spectroscopy, providing insights into how the amino group affects the electronic transitions of the naphthalene core. ru.nl It is plausible that the morpholinopropyl side chain could further modulate these properties, potentially leading to environmentally sensitive fluorescence that could be harnessed for probing biological pathways. For example, changes in the local polarity or binding to a biological target could induce a detectable change in the fluorescence emission spectrum or intensity.
The utility of aminonaphthalene derivatives as fluorescent probes has been demonstrated. For instance, 4-Amino-naphthalene-1-sulfonic acid has been conjugated with bacterial polymers to create fluorescent materials whose spectral properties are dependent on solvent polarity. researchgate.net This solvatochromic behavior is a key feature for probes designed to report on changes in the cellular environment. Therefore, this compound could potentially be developed into a "turn-on" or ratiometric fluorescent probe for specific analytes or cellular compartments, depending on how the morpholine (B109124) and propyl linker influence the electronic properties of the naphthalene fluorophore.
Utilization as a Scaffold for Rational Design of Novel Bioactive Compounds
The rational design of new bioactive molecules is a fundamental aspect of drug discovery. wikipedia.org Both the naphthalene and morpholine moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. acs.orgnih.gov
The naphthalene ring is a versatile platform that has been incorporated into a wide array of therapeutic agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Its rigid, lipophilic nature can be advantageous for binding to protein targets. The substitution pattern on the naphthalene ring is crucial for biological activity, as demonstrated by structure-activity relationship (SAR) studies of various naphthalene derivatives. nih.gov
The morpholine ring is another highly valued scaffold in drug discovery. acs.orgnih.gov Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability. The morpholine nitrogen is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, both of which can contribute to favorable interactions with biological targets. nih.gov Numerous approved drugs contain a morpholine ring, highlighting its importance in creating molecules with desirable pharmacokinetic profiles. nih.gov
The combination of a naphthalene scaffold with a morpholine ring in this compound creates a hybrid structure with significant potential for rational drug design. nih.gov By modifying the substitution pattern on the naphthalene ring or altering the linker between the two moieties, a library of analogs could be synthesized and screened for various biological activities. For example, related structures like naphthylmetrazine, which is a morpholine derivative of a naphthalene compound, have shown activity as monoamine releasing agents, suggesting potential applications in neuroscience. wikipedia.org
| Compound Name | Scaffold Features | Biological Activity | Reference(s) |
| Naphthylmetrazine | Naphthalene, Morpholine | Monoamine releasing agent | wikipedia.org |
| Naphthylmorpholine | Naphthalene, Morpholine | Monoamine releasing agent | wikipedia.org |
| Terbinafine Derivatives | Naphthalene | Antifungal | nih.gov |
| Aprepitant | Morpholine | Neurokinin-1 receptor antagonist | acs.orgnih.gov |
This table presents examples of bioactive compounds containing either naphthalene or morpholine scaffolds to illustrate their therapeutic potential.
Integration into Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then optimized and linked together to generate more potent lead compounds.
The structural components of this compound, namely naphthalen-2-amine and N-propylmorpholine, are well-suited for inclusion in FBDD libraries. The naphthalen-2-amine fragment offers a rigid aromatic core that can engage in π-stacking and hydrophobic interactions within a protein binding pocket. The morpholinopropyl fragment provides a flexible chain with a hydrogen bond acceptor (the morpholine oxygen) and a basic nitrogen atom, which can form ionic interactions.
The synthesis of morpholines from primary amines is a well-established process, allowing for the generation of a diverse set of morpholine-containing fragments for screening. nih.govchemrxiv.org Similarly, various substituted naphthalen-2-amines can be prepared to explore different interaction points. nih.gov By screening these individual fragments, researchers could identify key interactions with a target protein. Subsequently, these fragments could be linked, potentially using a propyl chain as in the parent molecule, to create a higher-affinity ligand. This modular approach allows for the systematic exploration of chemical space around the target's binding site.
Role in Understanding Ligand-Protein Interactions and Binding Modes
Understanding how a ligand binds to its protein target is crucial for rational drug design and optimization. The distinct structural features of this compound make it a valuable tool for studying ligand-protein interactions.
The planar naphthalene ring can participate in well-defined π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding site. The position and orientation of the naphthalene ring can be determined with high precision using techniques like X-ray crystallography.
The morpholine ring, typically adopting a chair conformation, can engage in specific hydrogen bonding and electrostatic interactions. The morpholine oxygen can act as a hydrogen bond acceptor, while the protonated nitrogen can form a salt bridge with an acidic residue like aspartate or glutamate. The flexible propyl linker allows the morpholine and naphthalene moieties to adopt an optimal orientation to maximize their interactions with the binding pocket.
By co-crystallizing this compound or its analogs with a target protein, researchers could gain detailed insights into the binding mode. This information is invaluable for understanding the molecular basis of recognition and for designing new ligands with improved affinity and selectivity. For instance, the synthesis of various aminoalkyl naphthols and their computational studies have provided insights into their molecular electrostatic potential, which helps in predicting regions for electrophilic and nucleophilic attacks and thus their potential interactions with biological macromolecules. bohrium.com
Future Research Directions and Emerging Avenues for N 3 Morpholino Propyl Naphthalen 2 Amine
Exploration of Stereoselective Synthetic Methodologies
The current synthesis of N-(3-(Morpholino)propyl)naphthalen-2-amine and its analogues often results in racemic mixtures or does not focus on stereochemical control. However, the three-dimensional arrangement of a molecule can be critical for its biological activity and target specificity. Future synthetic efforts should therefore focus on the development of stereoselective methods.
One promising approach involves the asymmetric synthesis of key intermediates. nih.gov For instance, methods used to prepare chiral epoxymorphinan derivatives through stereoselective reductive amination could be adapted. nih.gov This might involve using a chiral starting material, such as a stereodefined amino alcohol, or employing a chiral catalyst or auxiliary during the synthesis. The goal would be to selectively produce specific enantiomers or diastereomers of this compound analogues, particularly if chiral centers are introduced into the morpholine (B109124) or naphthalene (B1677914) rings. An efficient one-pot reductive amination process could also be a viable alternative to streamline the synthesis of specific stereoisomers. nih.gov
| Synthetic Approach | Description | Potential Advantage | Reference |
| Asymmetric Reductive Amination | Use of chiral reducing agents or catalysts to selectively form one stereoisomer during the amine formation step. | High stereoselectivity, direct formation of the desired enantiomer. | nih.gov |
| Chiral Pool Synthesis | Starting the synthesis from a readily available, enantiomerically pure natural product or derivative. | Predictable stereochemistry in the final product. | chemrxiv.org |
| Auxiliary-Mediated Synthesis | Temporarily attaching a chiral auxiliary to a precursor to direct the stereochemical outcome of a key reaction, followed by its removal. | Can be highly effective for controlling stereocenters. | researchgate.net |
Advanced High-Throughput Screening of Analogues for Novel Biological Activities
While initial studies may have identified a primary biological activity for this compound, its structural motifs are present in compounds with a wide range of pharmacological effects, including anti-inflammatory and anticancer properties. researchgate.netnih.gov A systematic exploration of its biological potential is warranted through advanced high-throughput screening (HTS). nih.gov
Future work should involve creating a focused library of analogues by modifying the naphthalene ring, the propyl linker, and the morpholine moiety. This library can then be subjected to a battery of HTS assays to identify novel biological activities. Modern HTS platforms utilize miniaturized, automated formats, such as 384-well or 1536-well plates, to test thousands of compounds rapidly and cost-effectively. nih.govenamine.net Screening could target various areas, including but not limited to enzyme inhibition, receptor binding, and cell-based phenotypic changes. nih.govuu.nl For instance, given the prevalence of the naphthalene moiety in topoisomerase inhibitors and the morpholine ring in kinase inhibitors, screening against these target classes could be particularly fruitful. researchgate.netnih.gov
| Screening Platform | Target Class | Potential Therapeutic Area | Reference |
| Biochemical Assays | Kinases, Proteases, Topoisomerases | Oncology, Inflammatory Diseases | researchgate.netnih.gov |
| Cell-Based Assays | Cancer Cell Line Proliferation (e.g., MDA-MB-231, HeLa) | Oncology | nih.govnih.gov |
| Receptor Binding Assays | G-Protein Coupled Receptors (GPCRs) | Neurology, Immunology | nih.gov |
| Phenotypic Screens | Anti-proliferative, Anti-migratory effects | Oncology, Fibrosis | uu.nl |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The next generation of this compound analogues can be designed more efficiently by integrating artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze existing structure-activity relationship (SAR) data to build predictive models.
A generative ML model can be trained on public databases of drug-like molecules and their known bioactivities. nih.gov By providing the model with the core scaffold of this compound and defining desired properties (e.g., increased potency, better metabolic stability), the AI can generate novel molecular structures that have a high probability of success. nih.gov This de novo design approach can explore a vast chemical space beyond human intuition, potentially identifying highly novel and potent compounds. Furthermore, ML models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize the synthesis of compounds with more favorable drug-like characteristics.
Detailed Biophysical Characterization of Target Interactions
Once a primary biological target is confirmed for this compound or its optimized analogues, a detailed biophysical characterization of the interaction is crucial. This goes beyond simple measures of potency (like IC₅₀) to understand the thermodynamics and kinetics of binding, which are critical determinants of a drug's in vivo efficacy.
Techniques such as Surface Plasmon Resonance (SPR) can provide real-time data on the association (kₐ) and dissociation (kₑ) rates of the compound binding to its target protein. enamine.net Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), revealing the driving forces behind the interaction. Furthermore, structural biology methods like X-ray crystallography or cryo-electron microscopy could be employed to solve the high-resolution structure of the compound bound to its target, providing invaluable insights for further structure-based drug design.
| Biophysical Technique | Information Gained | Importance for Drug Development | Reference |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kₑ), affinity (K₋) | Understanding binding speed and duration of action. | enamine.net |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), stoichiometry | Elucidating the forces driving the binding event. | - |
| Thermal Shift Assay (TSA) | Target engagement and stabilization | Confirming direct binding to the target protein. | enamine.net |
| X-ray Crystallography / Cryo-EM | 3D structure of the compound-target complex | Guiding rational, structure-based design of improved analogues. | - |
Development of this compound-Based Conjugates and Prodrug Strategies
To enhance the therapeutic potential of this compound, future research should investigate the development of drug conjugates and prodrugs. These strategies can improve properties such as solubility, stability, and targeted delivery.
A prodrug strategy would involve chemically modifying the parent compound into an inactive form that is converted into the active drug in vivo, often at the site of action. For this compound, the secondary amine could be acylated or otherwise masked with a group that is cleaved by specific enzymes (e.g., esterases, phosphatases) that are abundant in a target tissue. This could improve oral bioavailability or reduce off-target effects.
A conjugate strategy involves linking the compound to another molecule to confer a therapeutic advantage. For example, it could be conjugated to a tumor-targeting antibody (an antibody-drug conjugate or ADC) to deliver it specifically to cancer cells, thereby increasing efficacy and minimizing systemic toxicity. Alternatively, conjugation to a polymer like polyethylene (B3416737) glycol (PEG) could increase its half-life in circulation. The primary or secondary amine and the aromatic naphthalene ring provide potential handles for such chemical conjugations.
Q & A
Q. What synthetic methodologies are suitable for preparing N-(3-(morpholino)propyl)naphthalen-2-amine?
The compound can be synthesized via reductive amination, leveraging catalytic systems such as Pd/NiO under hydrogen atmospheres. For example, analogous naphthylamine derivatives (e.g., N-benzylnaphthalen-1-amine) were synthesized using Pd/NiO (1.1 wt%) at 25°C for 10 hours, achieving high yields (84–98%) . Key parameters include optimizing the aldehyde/amine molar ratio, catalyst loading, and reaction time. Purification via filtration and solvent evaporation is typical for such amine products.
Q. How can the structure of this compound be confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, N-benzylnaphthalen-1-amine was characterized using NMR (400 MHz, CDCl), with chemical shifts reported for aromatic protons (δ 7.2–8.3 ppm) and aliphatic linkages (δ 3.5–4.5 ppm) . Additional confirmation can be achieved via High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography using programs like SHELXL for small-molecule refinement .
Q. What role does the morpholino group play in modulating the compound’s physicochemical properties?
The morpholino moiety enhances solubility in polar solvents due to its hydrophilic oxygen and tertiary amine, while the naphthylamine core contributes to π-π stacking interactions. This balance is critical for applications in drug discovery or materials science. Morpholino groups are also resistant to enzymatic degradation, which may improve compound stability in biological assays .
Advanced Research Questions
Q. How can catalytic systems be optimized for scalable synthesis of this compound?
Catalyst screening (e.g., Pd, Ni, or Ru-based systems) and solvent selection are key. For instance, Pd/NiO in ethanol or THF at 25–50°C under H gas has shown high efficiency for analogous amines . Advanced optimization may involve kinetic studies to identify rate-limiting steps (e.g., imine formation vs. reduction) and computational modeling (DFT) to predict transition states.
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?
Discrepancies in properties like logP or pKa can arise from approximations in computational models. Validate predictions experimentally via:
Q. How does the substitution pattern on the naphthalene ring affect biological activity?
Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing/donating groups at C-1, C-4). For example, fluorinated naphthylamines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) exhibit enhanced bioavailability due to increased lipophilicity and metabolic stability . Test analogs in target-specific assays (e.g., enzyme inhibition) to correlate substituent effects with activity.
Q. What experimental phasing methods are suitable for resolving its crystal structure?
SHELXC/D/E pipelines are robust for small-molecule crystallography. For macromolecular complexes (e.g., protein-ligand co-crystals), use high-resolution synchrotron data and molecular replacement with programs like PHASER. Twinned data may require SHELXL refinement .
Methodological Challenges
Q. How to address low yields in reductive amination for This compound?
- Side reactions : Competing imine hydrolysis or over-reduction to secondary amines. Mitigate by controlling H pressure and reaction time.
- Catalyst deactivation : Pd/NiO may lose activity due to sulfur poisoning. Pre-treat catalysts or switch to Ru/C .
- Purification : Use silica gel chromatography or recrystallization from DMSO/water mixtures to isolate pure product .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-MS : Detect and quantify byproducts (e.g., unreacted aldehydes or secondary amines).
- Elemental Analysis : Confirm stoichiometry of C, H, N.
- ICP-OES : Monitor residual metal catalysts (e.g., Pd) to ensure compliance with safety thresholds .
Data Interpretation and Validation
Q. How to reconcile conflicting NMR and mass spectrometry data?
Discrepancies may arise from isotopic impurities or solvent adducts. For example, NMR signals for morpholino protons (δ 2.5–3.5 ppm) might overlap with aliphatic chains, complicating integration. Use heteronuclear correlation experiments (e.g., - HSQC) or high-resolution MS/MS to resolve ambiguities .
Q. What computational tools predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
